Ethyl 2-cyano-2-(2-cyanophenyl)acetate
CAS No.: 86369-35-9
Cat. No.: VC8421586
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86369-35-9 |
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Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | ethyl 2-cyano-2-(2-cyanophenyl)acetate |
Standard InChI | InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 |
Standard InChI Key | RZCYXJJZVNFIHF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C#N)C1=CC=CC=C1C#N |
Canonical SMILES | CCOC(=O)C(C#N)C1=CC=CC=C1C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl 2-cyano-2-(2-cyanophenyl)acetate features a central acetamide backbone substituted with two cyano groups: one at the α-position of the ester and another on the ortho position of the phenyl ring. The presence of dual electron-withdrawing cyano groups () significantly influences the compound’s electronic and steric profile, enhancing its reactivity in nucleophilic and cyclization reactions.
The molecular structure is defined by the following components:
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Ester group: Ethoxycarbonyl () at the β-position.
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Cyano groups: One at the α-carbon () and another on the adjacent phenyl ring.
Table 1: Molecular Properties of Ethyl 2-Cyano-2-(2-Cyanophenyl)acetate
Property | Value |
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CAS Number | 86369-35-9 |
Molecular Formula | |
Molecular Weight | 214.22 g/mol |
Exact Mass | 214.0743 g/mol |
XLogP3 | 1.93 (estimated) |
Systematic Nomenclature
The compound is named according to IUPAC guidelines as follows:
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Root: Acetic acid (ethanoyloxy).
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Substituents:
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A cyano group at the α-carbon (position 2).
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A 2-cyanophenyl group attached to the same carbon.
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Esterification: Ethyl ester at the carboxylic acid terminus.
Alternative names include ethyl α-cyano-o-cyanophenylacetate and benzeneacetic acid, 2-cyano-, ethyl ester .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most efficient synthetic route, reported by Beugelmans et al., involves a base-mediated condensation reaction under irradiation .
Reaction Scheme:
Conditions:
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Base: Potassium tert-butoxide ().
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Catalyst: Ammonium chloride ().
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Solvent: Liquid ammonia.
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Time: 2 hours.
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Yield: 90%.
The reaction proceeds via a Knoevenagel condensation mechanism, where the α-hydrogen of ethyl cyanoacetate is deprotonated by the strong base, forming an enolate that attacks the carbonyl carbon of 2-cyanobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated nitrile intermediate, which undergoes further stabilization .
Table 2: Optimized Synthesis Parameters
Parameter | Detail |
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Temperature | Ambient (irradiation-assisted) |
Key Reagents | |
Purification | Recrystallization or chromatography |
Industrial Production Considerations
While industrial-scale data are scarce, process intensification strategies could involve:
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Continuous-flow reactors to enhance irradiation efficiency.
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Solvent recycling to reduce waste in ammonia-based systems.
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Catalyst recovery for cost-effective scaling.
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O).
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NMR ():
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δ 1.3 ppm (t, 3H, ).
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δ 4.2 ppm (q, 2H, ).
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δ 7.5–8.1 ppm (m, 4H, aromatic).
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Chemical Reactivity and Applications
Nucleophilic Substitution
The electron-deficient α-carbon facilitates nucleophilic attack, enabling:
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Alkylation: Formation of quaternary carbon centers.
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Cyclization: Intramolecular reactions to form pyridine or pyrimidine derivatives .
Reduction and Oxidation
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Reduction: LiAlH₄ converts cyano groups to amines, yielding diamino esters.
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Oxidation: HNO₃ or KMnO₄ oxidizes the ester to a dicarboxylic acid.
Applications in Heterocyclic Synthesis
The compound’s dual cyano groups make it a precursor for:
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Agrochemicals: Thiazole derivatives for pesticidal activity.
Comparative Analysis with Related Compounds
Ethyl 2-(2-Cyanophenyl)acetate (CAS 67237-76-7)
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Structural Difference: Lacks the α-cyano group.
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Reactivity: Less electrophilic at the α-carbon, limiting nucleophilic substitution.
Methyl 2-Cyano-2-(4-cyanophenyl)acetate
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Substitution Pattern: Para-cyanophenyl group reduces steric hindrance.
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Applications: Preferable in linear polymer synthesis due to symmetry.
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